3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide core substituted with three ethoxy groups and a pyrazolo[1,5-a]pyridine moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it is capable of being absorbed and distributed within the body .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine to form the pyrazolo[1,5-a]pyridine ring . The benzamide core can be introduced through standard amide coupling reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
For industrial-scale production, the synthesis process needs to be optimized for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs) and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry for drug development.
Pyrazolo[1,5-a]pyrimidine: Used as a fluorophore in optical applications due to its tunable photophysical properties.
Uniqueness
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of a benzamide core with ethoxy groups and a pyrazolo[1,5-a]pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-26-18-11-15(12-19(27-5-2)20(18)28-6-3)21(25)22-13-16-14-23-24-10-8-7-9-17(16)24/h7-12,14H,4-6,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUNDARLDYIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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